Licoricidin
Overview
Description
Mechanism of Action
Target of Action
Licoricidin, a type of isoflavonoid, is extracted from the root of Glycyrrhiza glabra . The primary target of this compound is isoprenyl carboxyl methyltransferase (ICMT) . ICMT is an enzyme that plays a crucial role in the post-translational modification of proteins, including the oncogenic Ras proteins . Another potential target of this compound is tyrosine-protein phosphatase type 1 (PTPN1) , which plays a key role in regulating cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound combats gastric cancer by targeting the ICMT/Ras pathway . It significantly downregulates the expression of ICMT, both in MGC-803 cells and in xenograft tumors . Moreover, this compound effectively reduces the level of active Ras-GTP and blocks the phosphorylation of Raf and Erk, which may be involved in its anti-gastric cancer effects .
Biochemical Pathways
This compound exerts its mechanism of action against gastric cancer by inducing its antimetastatic properties, leading to apoptosis and tumor suppression via regulating several signaling pathways involved in cellular growth and development . It hinders the proliferation and migration of hepatocellular carcinoma cells and enhances the apoptosis and cycle arrest at the G0/G1 phase by modulating the PDK1/AKT/p21 pathway .
Result of Action
This compound exhibits multiple anti-gastric cancer activities, including suppressing proliferation, inducing apoptosis, arresting the cell cycle in the G0/G1 phase, and inhibiting the migration and invasion abilities of MGC-803 gastric cancer cells . It also hinders the proliferation and induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells .
Action Environment
Both genotype and environmental factors directly or indirectly affect the growth traits and active ingredient content of licorice . Among these, genotype was the main factor affecting the growth traits of licorice, while environmental factors and soil physicochemical properties were the main factors affecting the active ingredients of licorice .
Biochemical Analysis
Biochemical Properties
Licoricidin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess antiproliferative properties against certain cell lines, indicating its interaction with cellular proteins involved in cell proliferation . The nature of these interactions is often inhibitory, as this compound can suppress the activity of these proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound was observed to inhibit the number of colony formation in a dose-dependent manner, indicating its influence on cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to suppress the invasive and metastatic properties of certain cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Preparation Methods
Licoricidin is typically extracted from the root of Glycyrrhiza glabra using a combination of liquid chromatography and gel filtration techniques . The extraction process involves the use of solvents such as hexane and ethanol to isolate the compound from the plant material . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
Licoricidin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Chemistry: Licoricidin is used as a model compound in studies involving isoflavonoid synthesis and reactivity.
Medicine: this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
Comparison with Similar Compounds
Licoricidin is unique among isoflavonoids due to its potent antimicrobial and anticancer activities. Similar compounds include glycyrol, glycyrin, and glycycoumarin, which also exhibit antimicrobial properties but differ in their chemical structures and specific activities . For example, glycyrol and glycyrin are more effective against certain fungal strains, while this compound shows higher activity against bacterial strains .
Properties
IUPAC Name |
4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5/c1-15(2)6-8-19-22(27)11-10-18(25(19)29)17-12-21-24(31-14-17)13-23(28)20(26(21)30-5)9-7-16(3)4/h6-7,10-11,13,17,27-29H,8-9,12,14H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRZTUJCDFSIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C(C(=C3OC)CC=C(C)C)O)OC2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Licoricidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30508-27-1 | |
Record name | Licoricidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 156 °C | |
Record name | Licoricidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034183 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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